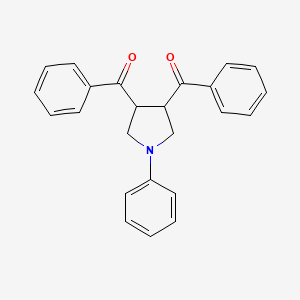

3,4-dibenzoyl-1-phenylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-benzoyl-1-phenylpyrrolidin-3-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2/c26-23(18-10-4-1-5-11-18)21-16-25(20-14-8-3-9-15-20)17-22(21)24(27)19-12-6-2-7-13-19/h1-15,21-22H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHEFRILZNCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dibenzoyl 1 Phenylpyrrolidine and Structural Analogs

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine core of 3,4-dibenzoyl-1-phenylpyrrolidine and related structures relies on a variety of powerful synthetic transformations. These methods are designed to efficiently assemble the five-membered ring with the desired substituents in a controlled manner.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Annulation

One of the most powerful and versatile methods for constructing pyrrolidine rings is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. wikipedia.orgacs.org This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgacs.org In the context of pyrrolidine synthesis, azomethine ylides serve as the key 1,3-dipoles. wikipedia.orgmdpi.com

Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors. wikipedia.orgmdpi.com They react readily with a wide range of dipolarophiles, typically electron-deficient alkenes, to afford highly functionalized pyrrolidines. wikipedia.orgmdpi.com The reaction is generally concerted, proceeding in a suprafacial manner with respect to both the dipole and the dipolarophile. wikipedia.orgacs.org This concerted nature often leads to a high degree of stereospecificity, where the stereochemistry of the dipolarophile is retained in the final pyrrolidine product. acs.org

Azomethine ylides for the synthesis of polysubstituted pyrrolidines can be effectively generated from two primary sources: the thermal or photochemical ring-opening of aziridines and the condensation of α-amino acids or their esters with carbonyl compounds. wikipedia.orgmdpi.com

From Aziridines: The thermal or photochemical cleavage of a carbon-carbon bond in an aziridine (B145994) ring provides a reliable method for generating azomethine ylides. wikipedia.orgnih.gov The stereochemistry of the resulting ylide can often be controlled by the stereochemistry of the starting aziridine. wikipedia.org For instance, the thermal electrocyclic ring-opening of a trans-2,3-disubstituted aziridine can lead to the formation of a cis-azomethine ylide, which can then react with a dipolarophile. nih.gov

From Glycine (B1666218) Derivatives: A widely employed and highly versatile method for generating azomethine ylides involves the decarboxylative condensation of α-amino acids, such as glycine and its derivatives, with aldehydes or ketones. mdpi.comnih.govresearchgate.net This approach is particularly attractive due to the ready availability of a diverse range of α-amino acids. The reaction proceeds through the formation of an intermediate that readily loses carbon dioxide to generate the azomethine ylide. mdpi.com This in situ generation allows for the immediate trapping of the reactive ylide by a suitable dipolarophile. wikipedia.orgmdpi.com Glycine-based [3+2] cycloaddition has been extensively used in the one-pot synthesis of complex pyrrolidine-containing heterocyclic compounds. mdpi.comnih.gov

The 1,3-dipolar cycloaddition of azomethine ylides is generally considered a concerted process, meaning that the two new carbon-carbon bonds are formed simultaneously, albeit not necessarily at the same rate. wikipedia.orgacs.org This concerted pathway is thermally allowed under the Woodward-Hoffmann rules as a [π4s + π2s] cycloaddition. acs.org Evidence for the concerted mechanism comes from the high degree of stereospecificity observed in many of these reactions, where the stereochemistry of the alkene dipolarophile is directly translated to the stereochemistry of the resulting pyrrolidine ring. acs.org

However, depending on the specific reactants and reaction conditions, a stepwise mechanism involving a zwitterionic or diradical intermediate cannot be entirely ruled out. wikipedia.org The nature of the substituents on both the azomethine ylide and the dipolarophile can influence the reaction pathway.

Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the mechanistic details of these reactions. mdpi.com For example, theoretical studies on the formation of azomethine ylides from isatin (B1672199) and sarcosine (B1681465) have shown that the elimination of carbon dioxide is the rate-determining step. mdpi.com These studies also help to rationalize the observed regio- and stereoselectivities by examining the energies of the transition states leading to different products.

Intermediate characterization in these reactions can be challenging due to the transient nature of the azomethine ylides. However, in some cases, stabilized ylides have been isolated and characterized. mdpi.com Spectroscopic techniques can sometimes be used to obtain evidence for the presence of transient intermediates.

Multicomponent Reaction Approaches for Divergent Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.nettandfonline.com This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. researchgate.net Several MCRs have been developed for the synthesis of highly substituted pyrrolidines. acs.orgnih.gov

One notable example is the diastereoselective synthesis of functionalized pyrrolidines through a TiCl4-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.gov This one-pot operation can construct up to three contiguous stereogenic centers with high diastereoselectivity. nih.gov The reaction proceeds through the formation of a tetrahydrofuran (B95107) derivative, which then undergoes a Lewis acid-catalyzed intramolecular rearrangement to yield the pyrrolidine product. acs.orgnih.gov

Another versatile MCR involves the [3+2] cycloaddition of azomethine ylides generated in situ. For instance, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can afford highly substituted pyrrolidine-2-carboxylates. tandfonline.com This reaction proceeds via the formation of a Schiff base, followed by a Michael addition and subsequent cyclization. tandfonline.com

The following table summarizes some examples of multicomponent reactions for the synthesis of substituted pyrrolidines:

| Reaction Components | Catalyst/Conditions | Product Type | Reference |

| Optically active phenyldihydrofuran, N-tosyl imino ester, allyltrimethylsilane | TiCl4 | Functionalized pyrrolidine | nih.gov |

| Aldehydes, amino acid esters, chalcones | K2CO3, I2 | Pyrrolidine-2-carboxylates | tandfonline.com |

| Isatin, glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et3N | Spirooxindole pyrrolidines | tandfonline.com |

| Aromatic aldehydes, glycine ester, maleimides | Microwave irradiation | Pyrrolidine-based heterocycles | tandfonline.com |

Catalytic Methods for Enantioselective and Diastereoselective Synthesis

The development of catalytic asymmetric methods for the synthesis of pyrrolidines has been a major focus of research, as the stereochemistry of the pyrrolidine ring is often crucial for its biological activity. rsc.orgacs.org Both transition metal catalysis and organocatalysis have proven to be highly effective in achieving high levels of enantioselectivity and diastereoselectivity. mdpi.combenthamdirect.comdntb.gov.ua

Transition Metal-Mediated Cyclizations: A variety of transition metals, including palladium, copper, and iridium, have been utilized to catalyze the enantioselective synthesis of pyrrolidines. nih.govorganic-chemistry.orgresearchgate.netnih.govacs.org

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for the enantioselective construction of pyrrolidines. organic-chemistry.org This reaction, often employing phosphoramidite (B1245037) ligands, can achieve excellent yields and selectivities. organic-chemistry.org Another palladium-catalyzed approach involves an enantio- and diastereoselective alkene difunctionalization reaction, where an intramolecular nucleopalladation of a tethered amine forms the pyrrolidine ring. nih.gov

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a well-established and highly effective method for the stereocontrolled synthesis of chiral pyrrolidines. nih.gov Mechanistic studies on copper-catalyzed intramolecular C-H amination have provided insights into the synthesis of pyrrolidines and piperidines. nih.govacs.org

Iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams has also been developed for the synthesis of pyrrolidines. acs.org

Organocatalytic Cyclizations: Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-catalyzed reactions. mdpi.combenthamdirect.comdntb.gov.ua Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are particularly effective in promoting a wide range of asymmetric transformations. mdpi.comrsc.orgnih.gov

The enantioselective Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidines, is a classic example of organocatalysis in pyrrolidine synthesis. nih.gov Diarylprolinol silyl (B83357) ethers are a class of highly efficient organocatalysts for various chemical transformations. nih.gov The development of novel pyrrolidine-based organocatalysts with bulky substituents has led to improved enantioselectivities in these reactions. nih.gov

The following table provides an overview of selected catalytic methods for the stereoselective synthesis of pyrrolidines:

| Catalyst System | Reaction Type | Key Features | Reference |

| Palladium/Phosphoramidite Ligand | [3+2] Cycloaddition of TMM with Imines | High regio-, diastereo-, and enantioselectivity | organic-chemistry.org |

| Copper(I)/Chiral Ligand | 1,3-Dipolar Cycloaddition of Azomethine Ylides | Broad substrate scope, high yield and stereoselectivity | nih.gov |

| Chiral Pyrrolidine Derivatives | Michael Addition of Aldehydes to Nitroolefins | Enantioselective, metal-free conditions | nih.gov |

| Palladium(II)/Chiral Ligand | Alkene Difunctionalization | Enantio- and diastereoselective construction of complex pyrrolidines | nih.gov |

C–H Activation Strategies in Pyrrolidine Derivatization

Direct C–H activation has emerged as a powerful and atom-economical strategy for the functionalization of otherwise inert C(sp³)–H bonds on the pyrrolidine core. This approach avoids the need for pre-functionalized substrates, offering a more streamlined route to complex derivatives. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in this field.

Palladium-catalyzed C–H functionalization often relies on the use of a directing group (DG) to control site-selectivity. For instance, an amide group at the C3 position can direct the arylation to the C4 position of the pyrrolidine ring. This is achieved through the formation of a stable six-membered palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product. The use of an aminoquinoline auxiliary as a directing group at C3 has been shown to selectively produce cis-3,4-disubstituted pyrrolidines with high regio- and stereoselectivity. The conditions are often mild, employing low catalyst loadings and simple inorganic bases.

Rhodium catalysis offers complementary strategies, particularly for the synthesis of β-arylpyrrolidines. Enantioselective intermolecular allylic C(sp³)–H functionalization reactions have been developed using dirhodium tetracarboxylate catalysts. These reactions utilize carbene precursors, such as 4-aryl-1-sulfonyl-1,2,3-triazoles, to achieve C–H insertion with high levels of diastereo- and enantioselectivity. The resulting products can then be further manipulated to yield highly substituted pyrrolidine structures.

A key challenge in C–H activation is controlling selectivity between multiple C–H bonds (e.g., C2 vs. C4). This is often governed by a combination of steric and electronic factors, as well as the specific directing group and catalyst employed. While C2 C–H bonds are often considered more activated, steric hindrance from bulky N-protecting groups can favor functionalization at the less hindered C4 position.

Table 1: Examples of Palladium-Catalyzed C–H Arylation of Pyrrolidine Derivatives

| Catalyst | Directing Group | Position Functionalized | Coupling Partner | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(OAc)₂ | C3-Aminoquinoline | C4 | 4-Iodoanisole | 75% | >20:1 dr (cis) |

| Pd(OAc)₂ | C3-Aminoquinoline | C4 | 4-Iodotoluene | 71% | >20:1 dr (cis) |

| Pd(OAc)₂ | C2-Carboxamide | C5 | Aryl Bromides | 82% | cis only |

Stereoselective Synthesis and Control in this compound Derivatives

Controlling the stereochemistry at the C3 and C4 positions is paramount for defining the three-dimensional structure and, consequently, the biological activity of pyrrolidine derivatives. Both enantioselective and diastereoselective strategies are crucial for accessing specific stereoisomers.

Enantioselective Approaches for Chiral Pyrrolidine Synthesis

The asymmetric synthesis of chiral 3,4-disubstituted pyrrolidines can be achieved through various catalytic methods. Gold(I)-catalyzed cycloadditions of allenenes have proven effective for generating highly functionalized pyrrolidines. In this approach, a chiral phosphoramidite ligand on the gold catalyst induces enantioselectivity during the cyclization, which forms a carbocationic intermediate that is subsequently trapped by a nucleophile. This method allows for the construction of three contiguous stereogenic centers with high diastereo- and enantioselectivity.

Organocatalysis provides a powerful metal-free alternative. The Michael addition of aldehydes to nitroalkenes, catalyzed by chiral pyrrolidine-based organocatalysts like diarylprolinol silyl ethers, generates γ-nitroaldehydes as key chiral intermediates. These intermediates can then undergo reductive cyclization to form the desired 3,4-disubstituted pyrrolidine ring with excellent stereocontrol. The stereochemical outcome is dictated by the catalyst's ability to form a specific transition state that shields one face of the enamine intermediate.

Table 2: Enantioselective Synthesis of 3,4-Disubstituted Pyrrolidine Precursors

| Method | Catalyst / Ligand | Substrates | Product Type | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Gold(I)-Catalysis | Chiral Phosphoramidite | Allenenes | 3,4-Substituted Pyrrolidine | 70-95% | 90-99% |

| Organocatalysis | Diarylprolinol Silyl Ether | Aldehyde + Nitroalkene | γ-Nitroaldehyde | 85-98% | 95-99% |

| Nitrile Anion Cyclization | CBS Catalyst (for precursor) | Hindered Amine + Acrylonitrile | 1,3,4-Trisubstituted Pyrrolidine | >95% | 94-99% |

Diastereoselective Control and Isomer Separations

Achieving diastereoselectivity involves controlling the relative configuration of the C3 and C4 substituents. One of the most versatile methods for this is the [3+2] dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. The stereochemical outcome of this reaction can be highly dependent on the catalyst, the substituents on both the dipole and the dipolarophile, and the reaction conditions. By selecting the appropriate chiral ligand, often in combination with a metal salt (e.g., Ag(I) or Cu(I)), it is possible to favor the formation of one diastereomer over the others. For example, the reaction between an azomethine ylide and a chiral N-tert-butanesulfinylazadiene has been shown to produce densely substituted pyrrolidines with up to four stereogenic centers in excellent diastereoselectivities.

Multicomponent reactions (MCRs) offer another efficient route, constructing complex molecules with multiple stereocenters in a single operation. Titanium tetrachloride (TiCl₄)-catalyzed MCRs of optically active dihydrofurans, N-tosyl imino esters, and silyl nucleophiles have been developed to afford highly substituted pyrrolidines as a single diastereomer.

When reactions produce mixtures of diastereomers, separation is typically achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC). In some cases, selective crystallization can be employed to isolate the desired isomer. Furthermore, post-synthetic epimerization can be a viable strategy. For instance, a cis-arylated pyrrolidine can be converted to the thermodynamically more stable trans-isomer by treatment with a suitable base, often with retention of the enantiomeric excess.

Post-Cyclization Modifications and Derivatization Reactions of the Pyrrolidine Core

Once the substituted pyrrolidine core is assembled, further modifications can be performed to introduce desired functional groups and build molecular complexity. Such strategies are crucial for synthesizing specific targets like this compound from a more accessible precursor.

A key strategy involves the synthesis of a pyrrolidine-2,3-dione (B1313883) or a 3-oxopyrrolidone intermediate. These keto-functionalized scaffolds are versatile platforms for derivatization. For example, the ketone group at the C3 position of a 4,4-disubstituted-3-oxopyrrolidone can be transformed into a variety of other functionalities. Reductive amination can convert the ketone into an amine, while reduction with hydride reagents like sodium borohydride (B1222165) can yield a hydroxyl group.

To construct a 3,4-dibenzoyl system, a precursor such as a 3,4-dioxo-pyrrolidine (a derivative of pyrrolidine-3,4-dione) would be an ideal intermediate. The two ketone groups could be accessed via oxidation of a corresponding 3,4-dihydroxy-pyrrolidine. Subsequent double addition of an organometallic reagent, such as phenylmagnesium bromide (PhMgBr) or phenyllithium (B1222949) (PhLi), to the diketone would generate a di-tertiary alcohol. This diol could then be oxidized under controlled conditions (e.g., using PCC, DMP, or Swern oxidation) to yield the target this compound.

Functional group interconversions on existing substituents are also common. For example, ester groups at the C3 or C4 position can be hydrolyzed to carboxylic acids, which can then be converted to amides via coupling reactions or reduced to alcohols. These transformations allow for the diversification of pyrrolidine scaffolds synthesized through the methods described previously.

Table 3: Post-Cyclization Reactions on Functionalized Pyrrolidine Cores

| Starting Material | Reagent(s) | Transformation | Product Functional Group |

|---|---|---|---|

| 3-Oxopyrrolidone | 1. Hydroxylamine; 2. H₂, Raney-Ni | Reductive Amination | 3-Amino-pyrrolidine |

| 3-Oxopyrrolidone | NaBH₄ | Ketone Reduction | 3-Hydroxy-pyrrolidine |

| 3,4-Dioxo-pyrrolidine | 1. PhMgBr (2 eq.); 2. H₃O⁺ | Grignard Addition | 3,4-Di(hydroxy(phenyl)methyl)-pyrrolidine |

| 3,4-Diester-pyrrolidine | 1. LiAlH₄; 2. H₂O | Ester Reduction | 3,4-Di(hydroxymethyl)-pyrrolidine |

| 3-Carboxy-4-aryl-pyrrolidine | Cyclopropylamine, Condensing Agent | Amidation | 3-(Cyclopropylcarbamoyl)-4-aryl-pyrrolidine |

Chemical Reactivity and Mechanistic Studies of 3,4 Dibenzoyl 1 Phenylpyrrolidine

Transformations Involving the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a five-membered saturated azaheterocycle, can undergo reactions that either break open the ring structure or transform it into other heterocyclic systems. These transformations are often driven by the relief of ring strain or by the influence of the substituents.

The cleavage of carbon-nitrogen bonds in unstrained pyrrolidines is a challenging transformation. However, modern catalytic methods have enabled such reactions. For instance, a combination of Lewis acid and photoredox catalysis has been shown to facilitate the reductive cleavage of the C–N bond in N-benzoyl pyrrolidines. acs.org This process involves a single-electron transfer to the amide, leading to selective cleavage at the C2–N bond. acs.org While not specifically demonstrated on 3,4-dibenzoyl-1-phenylpyrrolidine, it is plausible that a similar strategy could induce ring-opening.

In related systems, such as 2-(haloalkyl)azetidines, ring expansion occurs to form 3,4-disubstituted pyrrolidines through bicyclic azetidinium intermediates that are then opened by nucleophiles. acs.org This highlights the general susceptibility of strained ring systems to undergo cleavage and rearrangement. For N-benzoyl-2-methylpyrrolidine, photoredox catalysis in the presence of a Lewis acid like Zn(OTf)₂ has been shown to initiate ring opening, furnishing a radical intermediate that can be trapped. ontosight.ai The reaction is believed to proceed via a β-scission of an aminoketyl radical. ontosight.ai

The transformation of the pyrrolidine core into other heterocyclic structures, particularly aromatic ones like pyrroles, is a significant reaction pathway. Research on 3,4-dibenzoyl-1-methyl-2-phenylpyrrolidine, a compound structurally similar to the title compound, demonstrates that upon heating in an alcoholic solvent like ethylene (B1197577) glycol, it undergoes a dehydrative ring-transformation. This reaction can proceed in two different directions, yielding either a 3-benzyl- or a 3-methylpyrrole derivative.

This type of transformation is not unique to this specific substrate. Generally, 4-substituted 3-aroyl-1-alkylpyrrolidines can be converted into 4-substituted 1-alkyl-2-aryl-3-methylpyrrole derivatives in good yields when heated in solvents like butanol or ethylene glycol. The synthesis of 3,4-diarylpyrroles has also been achieved from non-pyrrolidine precursors, such as the reaction of β-nitrostyrenes with aqueous TiCl₃, indicating the stability and accessibility of the diarylpyrrole scaffold. rsc.orgresearchgate.netscispace.com

The conversion of pyrrolidines to pyrroles can also be viewed as a dehydrogenative aromatization process. Photoredox catalysis has been employed for the dehydrogenative aromatization and sulfonylation of N-substituted pyrrolidines to yield β-substituted pyrroles. mdpi.com

Reactivity of the Benzoyl Functionalities and Substituent Effects

The two benzoyl groups at the 3- and 4-positions of the pyrrolidine ring are key to the molecule's reactivity. The carbonyl moiety of the benzoyl group can undergo typical ketone reactions, such as reduction. orgsyn.org Furthermore, the aromatic rings of the benzoyl groups can be subject to electrophilic or nucleophilic substitution, although the reaction conditions must be compatible with the pyrrolidine ring.

Substituent effects on the benzoyl rings can significantly influence the reactivity of the entire molecule. In the context of photoredox-catalyzed ring-opening of N-aroyl pyrrolidines, electron-donating or neutral substituents on the aroyl group generally lead to good yields of the ring-opened products. ontosight.ai In contrast, strongly electron-withdrawing groups, such as a cyano group, can inhibit the reaction. acs.orgontosight.ai Steric effects also play a role; an ortho-substituted benzoyl group can hinder the reaction, likely by altering the electronic state of the carbonyl group through rotation of the aryl ring. ontosight.ai

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is essential for controlling reaction outcomes and designing new synthetic methods.

Mechanistic studies on related pyrrolidine transformations provide insight into the likely intermediates and transition states for reactions involving this compound.

Ring-Opening via Photoredox Catalysis: A plausible mechanism for the ring-opening of N-aroyl pyrrolidines begins with the formation of a complex between the substrate and a Lewis acid (e.g., Zn(OTf)₂). ontosight.ai The photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) to this complex. This generates an aminoketyl radical anion, which then undergoes a C-N bond cleavage (β-scission) to form a carbon-centered radical intermediate. ontosight.ai The intermediacy of radical species has been supported by trapping experiments. nist.gov

Ring Transformation to Pyrroles: The proposed mechanism for the ring-transformation of 3-aroylpyrrolidines to pyrroles involves a series of steps initiated by the protonation of one of the carbonyl groups. This is followed by an intramolecular aldol-type reaction, leading to a bicyclic intermediate. Subsequent dehydration and rearrangement steps result in the formation of the aromatic pyrrole (B145914) ring. The specific pathway taken can be influenced by the substitution pattern on the pyrrolidine ring.

1,3-Dipolar Cycloaddition: The synthesis of substituted pyrrolidines can be achieved via the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. These ylids can be generated by the thermal ring-opening of aziridines. For example, cis-2,3-dibenzoyl-1-phenylaziridine thermally opens to an azomethine ylid, which can then react with alkenes to form various isomeric 2,5-dibenzoyl-1-phenylpyrrolidine derivatives. google.com The stereochemistry of the resulting pyrrolidine is dependent on the reaction temperature and the nature of the dipolarophile, which affects the potential for isomerization of the intermediate ylid. researchgate.net

The table below summarizes the key intermediates proposed in related pyrrolidine transformations.

| Reaction Type | Proposed Intermediate(s) | Precursor System |

| Photoredox Ring-Opening | Aminoketyl radical, Carbon-centered radical | N-Benzoyl-2-methylpyrrolidine |

| Ring Transformation | Bicyclic aldol (B89426) adduct | 3-Aroylpyrrolidines |

| 1,3-Dipolar Cycloaddition | Azomethine ylid | 2,3-Dibenzoyl-1-phenylaziridine |

The kinetic and thermodynamic parameters of these reactions are critical for understanding their feasibility and selectivity. While specific data for this compound is not available, studies on analogous systems provide valuable context.

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the reaction pathways for the formation of substituted pyrrolidine-2,3-diones. nih.gov These studies reveal that the main product is often formed through the pathway with the lowest activation energy (ΔG‡), indicating that kinetic control is more significant than thermodynamic control in determining the product distribution. nih.gov For example, the transformation of one tautomer to another in substituted 3-pyrroline-2-ones was found to have a very small potential barrier, suggesting a rapid equilibrium. nih.gov

General thermodynamic data for the parent pyrrolidine ring is available and serves as a baseline for understanding the energetic properties of its derivatives. nist.gov The stability of the pyrrolidine ring means that significant energy input or catalytic activation is often required to induce transformations. In the case of photoredox-catalyzed ring-opening, cyclic voltammetry and NMR studies have been instrumental in demonstrating that the Lewis acid is crucial for promoting the single-electron transfer from the photocatalyst to the amide carbonyl group by lowering the reduction potential of the substrate. acs.org

The table below presents conceptual kinetic and thermodynamic factors influencing pyrrolidine reactivity based on related systems.

| Factor | Influence on Reactivity | Example System/Study |

| Activation Energy (ΔG‡) | Determines reaction rate; lower barriers favor product formation (kinetic control). | Formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov |

| Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic or endothermic (thermodynamic control). | General thermochemistry data for the pyrrolidine ring. nist.gov |

| Redox Potentials | Governs the feasibility of single-electron transfer steps in photoredox catalysis. | Lewis acid promotion of N-benzoylpyrrolidine reduction. acs.orgontosight.ai |

| Ring Strain | Can be a driving force for ring-opening or rearrangement reactions. | Ring expansion of 2-(haloalkyl)azetidines to pyrrolidines. acs.org |

Based on a comprehensive search of available scientific literature, there is insufficient specific data to generate the requested article on the advanced spectroscopic and crystallographic investigations of This compound .

While the analytical techniques outlined in the request—such as 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—are standard methods for structural elucidation of chemical compounds, detailed research findings and data tables for this specific molecule are not present in the public domain.

Searches have confirmed the existence of the compound, with vendors listing it in their catalogs and indicating the availability of analytical data upon request. However, published, peer-reviewed studies containing the necessary in-depth analysis—including specific ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC, NOESY/ROESY), conformational studies, and single-crystal X-ray diffraction data—could not be located.

General literature on similarly structured pyrrolidine derivatives exists, detailing the application of these spectroscopic and crystallographic methods. However, in keeping with the strict requirement to focus solely on "this compound" and to maintain scientific accuracy, no content can be generated without the specific data for this compound.

Therefore, the following sections of the requested article cannot be completed:

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation4.1. High Resolution Nuclear Magnetic Resonance Nmr Spectroscopy for Comprehensive Structural Assignment4.1.1. Application of 1d ¹h, ¹³c Nmr for Proton and Carbon Correlations4.1.2. Utility of 2d Nmr Techniques Cosy, Tocsy, Hsqc, Hmbc, Noesy/roesy for Connectivity and Stereochemical Assignments4.1.3. Conformational Analysis and Dynamic Nmr Studies4.2. X Ray Crystallography for Precise Solid State Structure Determination4.2.1. Elucidation of Absolute and Relative Stereochemistry4.2.2. Analysis of Intermolecular Interactions and Crystal Packing Motifs

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Correlations

The structure of 3,4-dibenzoyl-1-phenylpyrrolidine contains several key functional groups and structural motifs that give rise to characteristic vibrational frequencies. These include the carbonyl (C=O) groups of the benzoyl substituents, the aromatic C-H and C=C bonds of the phenyl rings, the C-N bond of the pyrrolidine (B122466) ring, and the aliphatic C-H bonds of the pyrrolidine ring.

Detailed Research Findings from Analogous Compounds

FT-IR Spectroscopy

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key predicted FT-IR absorption bands for this compound, based on data from analogous structures, are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Structural Unit | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Pyrrolidine Ring | Medium |

| C=O Stretch (Benzoyl) | 1680-1660 | Benzoyl Groups | Strong |

| Aromatic C=C Stretch | 1600-1450 | Phenyl Rings | Medium to Strong |

| CH₂ Scissoring | ~1450 | Pyrrolidine Ring | Medium |

| C-N Stretch | 1360-1250 | Pyrrolidine Ring | Medium |

| Aromatic C-H In-Plane Bend | 1300-1000 | Phenyl Rings | Medium to Weak |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Phenyl Rings | Strong |

The two benzoyl groups are expected to exhibit a strong C=O stretching vibration in the region of 1680-1660 cm⁻¹. This band is often sharp and intense, making it a key diagnostic feature. The aromatic C-H stretching vibrations of the three phenyl rings (one on the pyrrolidine nitrogen and two from the benzoyl groups) will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring will be observed just below 3000 cm⁻¹. The C-N stretching of the tertiary amine within the pyrrolidine ring is anticipated to produce a band in the 1360-1250 cm⁻¹ region. ache-pub.org.rs

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While polar bonds like C=O give strong FT-IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Structural Unit | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Pyrrolidine Ring | Medium |

| C=O Stretch (Benzoyl) | 1680-1660 | Benzoyl Groups | Medium |

| Aromatic C=C Stretch | 1600-1580 (Ring Breathing) | Phenyl Rings | Very Strong |

| CH₂ Bend/Twist | 1450-1250 | Pyrrolidine Ring | Weak to Medium |

| Pyrrolidine Ring Breathing | ~900 | Pyrrolidine Ring | Medium |

In the Raman spectrum of this compound, the aromatic C=C stretching modes, particularly the ring breathing mode of the phenyl rings around 1600 cm⁻¹, are expected to be very intense. The symmetric C-H stretching of the aromatic rings would also be prominent. The C=O stretch will be present but likely weaker than in the FT-IR spectrum. The vibrations of the pyrrolidine ring, including the ring breathing mode, would also be observable.

By combining the data from both FT-IR and Raman spectroscopy, a detailed and robust structural elucidation of this compound can be achieved, with each technique providing complementary information for a comprehensive analysis of its functional groups and skeletal structure.

Theoretical and Computational Chemistry of 3,4 Dibenzoyl 1 Phenylpyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a powerful lens through which to examine the intricacies of molecular structure and behavior. These computational methods are used to predict a wide array of molecular properties with a high degree of accuracy.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Once the optimized geometry is obtained, DFT calculations can be employed to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. Commonly calculated parameters include:

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are instrumental in structural elucidation.

A strong correlation between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model.

Electronic Structure Analysis and Reactivity Descriptors

Understanding the electronic structure of a molecule is fundamental to predicting its chemical reactivity. Computational methods provide a suite of tools for this purpose.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry is extensively used to model the mechanisms of chemical reactions. For a compound like 3,4-dibenzoyl-1-phenylpyrrolidine, this could involve studying its synthesis or its participation in various chemical transformations. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides critical information about the reaction's feasibility, kinetics (activation energy), and thermodynamics (reaction energy). Such studies can elucidate complex reaction pathways and guide the design of new synthetic routes.

Advanced Molecular Dynamics Simulations for Solution-Phase Conformational Analysis

The conformational flexibility of this compound is a critical determinant of its chemical and physical properties. Due to the presence of multiple rotatable bonds, particularly around the bulky benzoyl and phenyl substituents, the molecule can adopt a multitude of conformations in solution. Understanding the dynamic equilibrium between these conformers, their relative populations, and the energetic barriers separating them requires sophisticated computational approaches. Advanced molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this molecule in a solution-phase environment, providing insights that are often inaccessible through experimental methods alone.

Standard MD simulations can sometimes be limited in their ability to adequately sample the entire conformational space of a flexible molecule, as the simulation might become trapped in local energy minima. To overcome this, enhanced sampling techniques are employed to accelerate the exploration of the potential energy surface. nih.govfrontiersin.org For a molecule like this compound, methods such as Replica Exchange Molecular Dynamics (REMD) or Metadynamics are particularly suitable. In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodic exchanges of coordinates between replicas at different temperatures allow the system to overcome high energy barriers more readily, leading to a more comprehensive sampling of the conformational space. nih.gov

The setup of such simulations involves several key considerations. A reliable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions. The this compound molecule is then solvated in a box of explicit solvent molecules, for instance, water or a less polar solvent like chloroform, to mimic experimental conditions. The system is then subjected to energy minimization and equilibration, followed by a production run where the conformational data is collected.

The analysis of the resulting trajectories provides a wealth of information. Clustering algorithms can be used to group similar conformations, identifying the most populated conformational states. The key dihedral angles, which define the orientation of the phenyl and benzoyl groups relative to the pyrrolidine (B122466) ring, are monitored throughout the simulation to map the conformational transitions. The potential of mean force (PMF) along these critical dihedral angles can be calculated to quantify the free energy barriers between different conformers.

The choice of solvent is expected to have a significant impact on the conformational preferences of this compound. In polar solvents, conformations that maximize the exposure of polar groups to the solvent may be favored, while in nonpolar solvents, intramolecular interactions might play a more dominant role in stabilizing specific conformers.

Below are illustrative data tables that one might expect to generate from advanced molecular dynamics simulations of this compound.

Table 1: Relative Populations of Major Conformational Clusters in Different Solvents

| Cluster ID | Dominant Conformer | Population in Water (%) | Population in Chloroform (%) |

| 1 | cis-Benzoyl, Phenyl-equatorial | 45 | 30 |

| 2 | trans-Benzoyl, Phenyl-equatorial | 25 | 40 |

| 3 | cis-Benzoyl, Phenyl-axial | 15 | 20 |

| 4 | trans-Benzoyl, Phenyl-axial | 10 | 5 |

| 5 | Other | 5 | 5 |

Table 2: Key Dihedral Angles Defining Major Conformers (in degrees)

| Conformer | Dihedral Angle 1 (Cα-C-CO-Cφ) | Dihedral Angle 2 (Cβ-C-CO-Cφ) | Dihedral Angle 3 (C-N-Cα-Cβ) |

| cis-Benzoyl, Phenyl-equatorial | 65 | 175 | 35 |

| trans-Benzoyl, Phenyl-equatorial | 170 | 70 | 38 |

| cis-Benzoyl, Phenyl-axial | 60 | 170 | -145 |

| trans-Benzoyl, Phenyl-axial | 175 | 65 | -140 |

These simulations, by providing a detailed atomistic view of the conformational dynamics, are invaluable for rationalizing the molecule's behavior in solution and for guiding the design of related compounds with specific conformational properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block for Complex Architectures

The "3,4-dibenzoyl-1-phenylpyrrolidine" molecule is well-suited to serve as a versatile synthetic intermediate. The pyrrolidine (B122466) skeleton is a common motif in numerous natural products and pharmaceuticals. The presence of two carbonyl groups in the benzoyl substituents offers multiple sites for further chemical transformations. These ketones can undergo a wide range of classical carbonyl reactions, including nucleophilic additions, reductions to alcohols, and reductive aminations, thereby allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The synthesis of highly substituted pyrrolidines often relies on methods such as 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient alkenes. The "this compound" structure is analogous to the products obtained from such cycloadditions, for instance, between an N-phenyl azomethine ylide and 1,4-diphenyl-1,4-butanedione (dibenzoylethylene). This connection highlights its potential as a starting point for creating even more complex, polysubstituted pyrrolidine systems. The phenyl group on the nitrogen atom also influences the reactivity and stereochemical outcome of reactions involving the pyrrolidine ring.

The inherent structure of "this compound" makes it a valuable building block for constructing larger, more intricate molecular architectures. The benzoyl groups can be modified to introduce points of connectivity for polymerization or for the assembly of supramolecular structures. The stereochemistry of the 3 and 4 positions of the pyrrolidine ring, which can exist as different diastereomers, offers the potential for creating stereochemically defined complex molecules.

| Potential Synthetic Transformations | Description | Potential Products |

| Reduction of Ketones | The two benzoyl groups can be reduced to secondary alcohols, introducing new stereocenters. | Diol-functionalized pyrrolidines |

| Grignard/Organolithium Addition | Nucleophilic addition of organometallic reagents to the carbonyls. | Tertiary alcohol-substituted pyrrolidines |

| Wittig Reaction | Conversion of the carbonyl groups to alkenes. | Alkenyl-substituted pyrrolidines |

| Reductive Amination | Conversion of the carbonyls to amines. | Diamine-functionalized pyrrolidines |

Utility as a Chiral Ligand or Organocatalyst in Asymmetric Transformations

Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts and ligands for asymmetric metal catalysis. The chirality of the pyrrolidine scaffold, often derived from natural sources like proline, can effectively control the stereochemical outcome of a wide range of chemical reactions.

"this compound" possesses multiple stereocenters, and its enantiomerically pure forms could potentially serve as valuable chiral ligands or organocatalysts. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, while the benzoyl groups can provide additional coordination sites or steric bulk to create a well-defined chiral environment around the catalytic center.

For instance, reduction of the benzoyl groups to hydroxyl groups would yield a chiral amino diol, a common motif in ligands for asymmetric catalysis. Alternatively, the existing structure could be employed directly. The Lewis basicity of the carbonyl oxygens and the nitrogen atom could allow for cooperative catalysis. The development of chiral pyrrolidine-based ligands has been instrumental in the advancement of enantioselective reactions such as alkylations, aldol (B89426) reactions, and Michael additions.

| Potential Catalytic Role | Relevant Asymmetric Transformation | Key Structural Feature |

| Chiral Ligand for Metal Catalysis | Asymmetric hydrogenation, hydrosilylation, allylic alkylation. | Coordination of the pyrrolidine nitrogen and potentially the carbonyl oxygens to a metal. |

| Organocatalyst | Asymmetric aldol reactions, Michael additions, Mannich reactions. | The chiral pyrrolidine scaffold influencing the approach of reactants. |

Exploration in the Development of Advanced Functional Materials

The unique combination of aromatic and heterocyclic components in "this compound" makes it an interesting candidate for the development of advanced functional materials. The phenyl and benzoyl groups are chromophores, suggesting that the compound and its derivatives could possess interesting photophysical properties, such as fluorescence. The development of pyrrolidine-based fluorescent materials has been an active area of research.

Furthermore, the rigid and well-defined three-dimensional structure of "this compound" could be exploited in the design of materials with specific host-guest properties or in the construction of porous organic frameworks. The ability to functionalize the benzoyl groups opens up possibilities for creating polymers or materials with tailored electronic or optical properties. The incorporation of chiral pyrrolidine units into materials can also lead to chiral recognition properties, which are valuable in sensing and separation technologies.

| Potential Material Application | Relevant Property | Structural Contribution |

| Fluorescent Materials | Photoluminescence | The presence of multiple aromatic chromophores (phenyl and benzoyl groups). |

| Chiral Stationary Phases | Chiral recognition and separation | The inherent chirality of the polysubstituted pyrrolidine core. |

| Organic Frameworks | Porosity and host-guest chemistry | The rigid structure and potential for creating extended networks through functionalization. |

Future Research Directions and Unexplored Avenues for 3,4 Dibenzoyl 1 Phenylpyrrolidine

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of 3,4-dibenzoyl-1-phenylpyrrolidine typically involves the 1,3-dipolar cycloaddition of an azomethine ylide (often generated from the thermal ring-opening of an aziridine) with a dipolarophile like trans-1,2-dibenzoylethylene. cdnsciencepub.com While effective, these methods often require high temperatures and toluene (B28343) as a solvent, which are not ideal from a sustainability perspective.

Future research should pivot towards greener and more efficient synthetic strategies. One promising avenue is the development of catalytic, and particularly asymmetric catalytic, versions of the cycloaddition. This would not only reduce the energy input but also provide enantioselective control over the formation of the chiral centers. The use of metal-free organocatalysts, such as diarylprolinol silyl (B83357) ethers or chiral phosphoric acids, could offer a sustainable alternative for generating the pyrrolidine (B122466) ring with high stereocontrol. researchgate.net

Furthermore, the application of modern synthetic technologies like photoredox catalysis could enable the synthesis under milder conditions. rsc.org Visible-light-mediated reactions can often proceed at room temperature, reducing energy consumption and improving the safety profile of the synthesis. rsc.org Another frontier is the transition from batch to continuous flow synthesis. Flow chemistry offers superior control over reaction parameters, enhances safety, and facilitates scalability, making it an attractive platform for the industrial production of pyrrolidine derivatives.

| Parameter | Classical Synthesis cdnsciencepub.com | Proposed Sustainable Future Synthesis |

|---|---|---|

| Catalyst | Thermal (none) | Organocatalyst or Photocatalyst researchgate.netrsc.org |

| Solvent | Toluene | Greener alternatives (e.g., EtOAc, MeCN, or solvent-free) nih.gov |

| Temperature | High (reflux) | Room temperature or mild heating |

| Stereocontrol | Generally yields trans products, limited enantioselectivity | High diastereo- and enantioselectivity possible |

| Technology | Batch processing | Continuous flow processing |

Investigation of Undiscovered Reactivity Patterns and Selective Derivatization Strategies

The this compound molecule is rich in functional groups, yet its full reactive potential remains largely untapped. The two benzoyl groups are prime targets for derivatization. Future studies could explore the selective mono- versus di-reduction of the ketone functionalities to the corresponding alcohols, which would introduce new stereocenters and opportunities for further functionalization.

Another area of interest is the C–H activation of the various aromatic rings. nih.gov Directed C–H functionalization could allow for the precise installation of new substituents on the N-phenyl ring or the benzoyl groups, creating a diverse library of analogs from a common intermediate. Such late-stage functionalization is a powerful tool in modern medicinal chemistry for rapidly exploring structure-activity relationships. researchgate.net

The pyrrolidine ring itself presents intriguing possibilities. While generally stable, the C–N bonds of N-acyl pyrrolidines can be cleaved under specific photoredox and Lewis acid-catalyzed conditions. nih.govrsc.org Investigating whether the N-phenyl group in this compound can be activated for ring-opening reactions could lead to novel transformations and the synthesis of complex acyclic amino-ketones.

| Reactive Site | Potential Transformation | Expected Product Class | Research Goal |

|---|---|---|---|

| Dibenzoyl Ketones | Selective mono/di-reduction | Pyrrolidine diols/ketols | Access to new stereoisomers and functional handles |

| Aromatic Rings | Directed C–H functionalization nih.gov | Substituted aryl pyrrolidines | Late-stage diversification of the core structure |

| Pyrrolidine C–N Bond | Catalytic ring-opening nih.gov | Acyclic amino-diketones | Novel scaffold generation and mechanistic studies |

| α-Protons to Ketones | Enolate formation and alkylation/acylation | α-Substituted diketones | Introduction of complexity at the C3/C4 positions |

Exploration of Advanced Stereochemical Control in Complex Derivatives

The this compound structure possesses multiple stereocenters, and the relative and absolute configuration of these centers can significantly influence the molecule's three-dimensional shape and biological activity. While the original syntheses often yield a specific diastereomer based on thermodynamic stability, a key area for future research is the development of methods to access all possible stereoisomers. cdnsciencepub.com

Diastereodivergent synthesis, which allows for the selective formation of any given diastereomer from a common set of starting materials, is a powerful strategy. sci-hub.se This could be achieved by carefully selecting the catalyst and reaction conditions in an asymmetric cycloaddition. For example, different chiral catalysts or additives might favor the formation of cis or trans products, or epimerization of one stereocenter post-synthesis could provide access to another diastereomer. sci-hub.se

The synthesis of enantiomerically pure pyrrolidines is also a critical goal. ntnu.no This can be approached either by using chiral starting materials, employing chiral catalysts, or through chiral resolution of a racemic mixture. ntnu.no Developing a robust, asymmetric synthesis would be a significant step forward, enabling detailed studies of how individual enantiomers interact with biological systems.

| Stereoisomer | Potential Synthetic Strategy | Key Challenge |

|---|---|---|

| Enantiopure (R,R,R or S,S,S) | Asymmetric catalysis (e.g., chiral Lewis acid or organocatalyst) researchgate.netsci-hub.se | Achieving high enantioselectivity (>99% ee) |

| cis-Diastereomers | Kinetic control in cycloaddition; specific catalyst systems | Overcoming the thermodynamic preference for the trans product |

| Other Diastereomers | Post-synthetic epimerization at a single stereocenter sci-hub.se | Developing selective conditions for epimerization |

Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemical Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. For a molecule like this compound, computational tools can provide deep insights that guide experimental efforts, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways for its synthesis, helping to rationalize observed stereoselectivities and predict how changes in catalysts or substrates might influence the outcome. researchgate.net For instance, transition state modeling of the 1,3-dipolar cycloaddition could reveal the origins of diastereoselectivity and guide the design of catalysts that favor a desired stereoisomer.

Furthermore, computational methods can predict the reactivity of the molecule itself. For example, calculating the electron density at various positions can suggest which sites are most susceptible to nucleophilic or electrophilic attack, guiding the design of derivatization strategies. Molecular dynamics simulations could be used to explore the conformational landscape of different stereoisomers, providing insights into their shapes and potential interactions with biological targets. This predictive power allows for a more rational, hypothesis-driven approach to chemical synthesis and functional analysis. researchgate.net

| Computational Method | Predicted Property/Insight | Experimental Validation |

|---|---|---|

| Density Functional Theory (DFT) researchgate.net | Reaction transition state energies, reaction mechanisms | Measurement of reaction kinetics, yield, and stereochemical outcomes |

| DFT/TD-DFT | NMR/IR spectra, electronic transitions (UV-Vis) researchgate.net | Spectroscopic characterization (NMR, IR, UV-Vis) of synthesized compounds |

| Molecular Dynamics (MD) | Conformational preferences, molecular shape | X-ray crystallography, 2D-NMR (NOESY) experiments |

| Electrostatic Potential Mapping | Sites of electrophilic/nucleophilic reactivity | Regioselectivity of chemical derivatization reactions |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,4-dibenzoyl-1-phenylpyrrolidine with high purity?

- Methodological Answer : Optimize the reaction by selecting solvents with high boiling points (e.g., DMF or n-butanol) to facilitate acylation at elevated temperatures (150°C). Use stoichiometric excess of benzoylating agents and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Post-reaction, extract with ethyl acetate, wash with ammonium chloride to remove unreacted reagents, and dry over MgSO₄. Purify via column chromatography (silica gel, gradient elution) to isolate the product. Yield optimization may require iterative adjustments to reaction time and catalyst loading .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 7.2–8.0 ppm) and pyrrolidine backbone protons (δ 3.3–3.5 ppm for CH₂ groups adjacent to nitrogen). Compare with analogous compounds (e.g., 2-pyrrolidine-1-yl-benzaldehydes) to validate substitution patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out side products.

- Elemental Analysis : Verify %N and %C to ensure stoichiometric consistency with theoretical values .

Q. How should researchers design a stability-indicating HPLC assay for this compound?

- Methodological Answer : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (70:30 v/v). Set detection at 254 nm for benzoyl chromophores. Validate specificity by spiking with known degradation products (e.g., hydrolyzed benzoyl groups) and ensure baseline separation of peaks. System suitability criteria: resolution >2.0 between adjacent impurities, tailing factor <1.5 .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced pharmacological activity?

- Methodological Answer : Perform docking studies using the compound’s crystal structure (if available) or homology-modeled targets (e.g., dopamine receptors). Analyze binding affinity trends for substituent modifications (e.g., electron-withdrawing groups on the benzoyl rings). Validate predictions with in vitro assays (e.g., receptor binding IC₅₀ measurements). Molecular dynamics simulations (100 ns trajectories) can assess stability of ligand-target complexes .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- NMR Discrepancies : Ensure consistent deuteration solvent purity (e.g., DMSO-d₆ vs. CDCl₃) and probe temperature calibration. For diastereomeric mixtures, use chiral columns or Mosher’s ester derivatization to confirm stereochemistry.

- Mass Spectra Variations : Check for isotopic patterns (e.g., chlorine/fluorine presence) and adduct formation (e.g., sodium or potassium ions).

- Elemental Analysis Deviations : Re-purify via recrystallization (ethanol/water) and re-analyze to exclude residual solvent interference .

Q. How to investigate the compound’s metabolic stability in hepatic microsomal assays?

- Methodological Answer : Incubate 10 µM compound with pooled human liver microsomes (1 mg/mL protein) in NADPH-regenerating buffer. Quench reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile. Analyze parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare with positive controls (e.g., verapamil) to validate assay robustness .

Q. What methodologies identify and quantify trace impurities in this compound?

- Methodological Answer : Use LC-HRMS with a charged aerosol detector (CAD) for non-UV-active impurities. Spike with reference standards (e.g., 1,2,4-triazolo derivatives) to calibrate response factors. For structural elucidation, isolate impurities via preparative HPLC and characterize via 2D NMR (COSY, HSQC). Quantify impurities against ICH Q3A/B thresholds (e.g., ≤0.15% for unknown impurities) .

Data-Driven Challenges

Q. How to address conflicting bioactivity results in cell-based vs. in vivo models?

- Methodological Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Assess solubility and permeability (e.g., Caco-2 assay) to identify bioavailability limitations.

- Metabolite Profiling : Identify active metabolites via LC-MSⁿ in plasma samples. Compare with in vitro metabolites generated using hepatocyte incubations.

- Dose Escalation Studies : Adjust dosing regimens (e.g., QD vs. BID) to match pharmacokinetic parameters (Cₘₐₓ, AUC) with therapeutic windows .

Q. What experimental designs validate the compound’s selectivity for target enzymes over off-target receptors?

- Methodological Answer : Conduct radioligand binding assays against a panel of 50+ GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels). Use IC₅₀ ratios (target vs. off-target) to calculate selectivity indices (>100-fold preferred). Confirm functional activity via secondary messenger assays (cAMP, calcium flux) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.